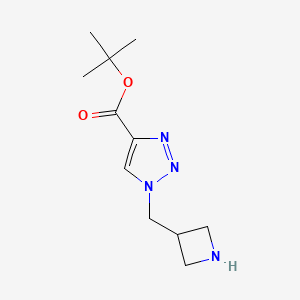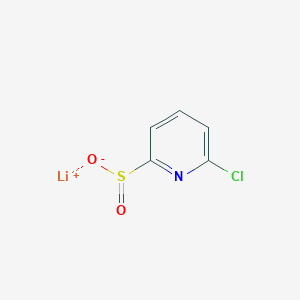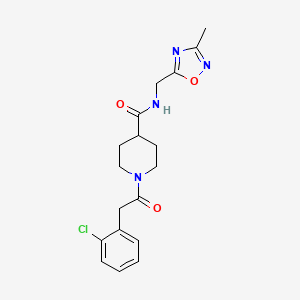
1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, also known as BEP, is an organic compound that has been studied for its potential applications in a variety of scientific and medical research fields. BEP is a derivative of the benzodiazepine family, and is known to possess anxiolytic, sedative, and hypnotic properties. BEP has been studied for its potential use in the treatment of anxiety, insomnia, and other psychiatric disorders, as well as its potential use in the research of neurological diseases and cancer.
Aplicaciones Científicas De Investigación
Novel Radical Equivalents
- Cyano(ethoxycarbonothioylthio)methyl benzoate , a compound related to 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone, has been shown to be an effective one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, and its adducts can be further elaborated. This property was discovered during a study that also observed a rare 1,5-nitrile translocation (Bagal, de Greef, & Zard, 2006).
Reactivity with Nucleophilic Reagents
- 1-Ethoxyisochroman , structurally similar to the target compound, demonstrates high susceptibility to attack by various nucleophilic reagents. Its reactions with alcohols and phenols, among others, produce a variety of 1-alkoxyisochromans and 1-(hydroxyphenyl) isochromans, highlighting its versatile reactivity profile (Yamato, Ishikawa, & Kobayashi, 1980).
Synthesis Methods
- The compound 3-(Aminothiocarbonylthio)propanoic acids , which shares some structural features with the target compound, has been synthesized using an improved method. This method is notable for its efficiency and is particularly useful for producing biologically active 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
Enantioselective Catalysis
- Research on (R)-1-phenylethylamine-derived 1,4-amino alcohols showcases the use of similar structures in enantioselective catalysis. These compounds have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-21-15-6-4-14(5-7-15)19-10-9-16(20)13-3-8-17-18(11-13)23-12-22-17/h3-8,11,19H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBGUMZWNAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)

![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)




![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)



![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)